Dehydro Clindamycin Phosphate (DCP) is a chemical compound identified as an impurity in the raw material of Clindamycin Phosphate (CP). [, ] While CP is a widely used antibiotic, DCP itself is not a clinically used drug and is primarily considered a byproduct during CP synthesis. [, ] It represents a degradation product of CP and is structurally similar, differing by the presence of a double bond. [, ] The identification and characterization of DCP are important for quality control in pharmaceutical production to ensure the purity and safety of CP drug formulations. [, ]
Dehydro Clindamycin Phosphate (DCP) shares a core structure with Clindamycin Phosphate (CP), consisting of a pyrrolidine ring system linked to a sugar moiety. [] The key structural difference between DCP and CP lies in the presence of a double bond between the 3' and 6' positions of the sugar moiety in DCP. [] This structural modification potentially influences the chemical reactivity and biological activity of DCP compared to CP. Further research is needed to fully elucidate the impact of this structural difference.
Limited information is available on the specific physical and chemical properties of Dehydro Clindamycin Phosphate. Its isolation from raw Clindamycin Phosphate material utilizes techniques like reversed-phase preparative High-Performance Liquid Chromatography (HPLC) and identification methods like LC-MS, HR-MS, and NMR, suggesting similar properties to CP. []
The primary application of Dehydro Clindamycin Phosphate currently lies in its role as a marker for quality control in the production of Clindamycin Phosphate. [, ] By identifying and quantifying DCP in raw CP material, manufacturers can ensure the purity and efficacy of the final drug product. [, ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: